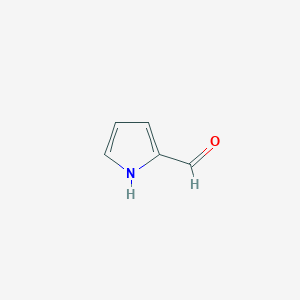

1H-Pyrrole-2-carbaldehyde

Übersicht

Beschreibung

1H-Pyrrole-2-carbaldehyde (CAS: 1003-29-8) is a heterocyclic aromatic compound with the molecular formula C₅H₅NO and a molecular weight of 95.10 g/mol . Structurally, it consists of a five-membered pyrrole ring substituted with an aldehyde group (-CHO) at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pyrrole-fused heterocycles and Schiff bases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrrole-2-carboxaldehyde can be synthesized through several methods:

Condensation Reactions: One common method involves the strong acid-catalyzed condensation of glucose and amino acid derivatives.

Oxidation Reactions: Pyrrole-2-carboxaldehyde can also be prepared by the oxidation of pyrrole using oxidizing agents such as potassium permanganate or chromium trioxide.

Enzymatic CO₂ Fixation: Recent advancements have shown that pyrrole-2-carboxaldehyde can be biosynthesized via enzymatic CO₂ fixation using specific enzymes like UbiD-type decarboxylase and carboxylic acid reductase.

Industrial Production Methods: Industrial production of pyrrole-2-carboxaldehyde typically involves large-scale oxidation processes, where pyrrole is oxidized under controlled conditions to yield the desired aldehyde product .

Analyse Chemischer Reaktionen

Pyrrol-2-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln zu Pyrrol-2-carbonsäure oxidiert werden.

Reduktion: Die Reduktion von Pyrrol-2-carbaldehyd ergibt Pyrrol-2-methanol.

Kondensation: Es unterliegt Kondensationsreaktionen, um Derivate wie Pyrrol-2-carbaldehyd-Salicylhydrazon zu bilden.

Substitution: Unter alkalischen Bedingungen kann es mit Alkylhalogeniden reagieren, um alkylierte Produkte zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kaliumpermanganat, Chromtrioxid und verschiedene Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Pyrrol-2-carbonsäure, Pyrrol-2-methanol und verschiedene alkylierte Pyrrolderivate .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

1H-Pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It undergoes condensation reactions to produce derivatives such as pyrrole-2-carboxaldehyde salicylhydrazone (PCSH), which has potential therapeutic properties .

Biosynthesis of Biological Markers

Derivatives of pyrrole-2-carboxaldehyde have been identified as important biological markers. For instance, pyrraline, a known marker for diabetes, is derived from the condensation of glucose and amino acid derivatives, indicating the physiological relevance of pyrrole-2-carboxaldehyde in metabolic pathways .

Material Science Applications

Fluorescent Probes

Research has demonstrated the use of pyrrole-2-carboxaldehyde in developing fluorescent organic nanoparticle probes. These probes are particularly useful for detecting pathogens such as Pseudomonas aeruginosa, enhancing diagnostic capabilities in microbiology .

BODIPY Dyes

The compound is also utilized in synthesizing BODIPY dyes through its reaction with pyrroles. These dyes are important for various applications in biotechnology due to their fluorescent properties .

Agrochemical Applications

Pyrrole derivatives are explored for their potential applications in agrochemicals. For example, 4-acetyl-1H-pyrrole-2-carbaldehyde has shown promise in developing agrochemical agents that can enhance crop resilience and productivity .

Case Study 1: Synthesis of Fluorescent Probes

A study conducted by Kaur et al. (2015) focused on synthesizing a pyrimidine-based fluorescent organic nanoparticle probe using pyrrole-2-carboxaldehyde. This probe demonstrated high sensitivity and specificity for detecting Pseudomonas aeruginosa, showcasing the compound's utility in clinical diagnostics .

Research published in the journal PMC explored the physiological activities of pyrrole-2-carboxaldehyde derivatives isolated from natural sources like fungi and plants. These compounds exhibited various biological functions, suggesting their potential role in drug discovery and development .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of pyrrole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . Additionally, pyrrole-2-carboxaldehyde can undergo redox reactions, influencing cellular redox states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Melting Point : 44.4–44.9°C

- IUPAC Name : 1H-Pyrrole-2-carboxaldehyde

- Synonym: 2-Formylpyrrole

- Spectral Data : Available via NIST, including mass spectrometry, UV/Vis, and gas chromatography profiles .

Its reactivity is driven by the electron-withdrawing aldehyde group, which enhances electrophilic substitution at the pyrrole ring’s α-positions .

Comparison with Similar Compounds

The chemical and biological properties of pyrrole-2-carbaldehyde derivatives vary significantly based on substituents at the 1-position (nitrogen) and other ring positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Reactivity: N-Substituents: Allyl and propargyl groups introduce conjugation pathways, enhancing electrophilic substitution and cycloaddition reactivity . Ethyl and methyl groups offer simpler steric environments for controlled functionalization . Electron Effects: Electron-donating groups (e.g., dimethylamino) increase the electron density of the pyrrole ring, favoring nucleophilic attacks, while electron-withdrawing groups (e.g., aldehyde) direct electrophiles to specific positions .

Biological Activity: Antimicrobial Activity: 1-Allyl and 1-phenyl derivatives show promising activity against Gram-positive bacteria due to increased membrane penetration . Anticancer Potential: 1-(4-Dimethylamino-phenyl) derivatives interact with transcription factors and histone modifiers, influencing apoptosis pathways .

Physical Properties: Solubility: Alkyl chains (e.g., propyl) improve lipid solubility, whereas polar substituents (e.g., dimethylamino) enhance aqueous solubility . Thermal Stability: Phenyl and aryl substitutions increase melting points compared to alkyl derivatives .

Biologische Aktivität

1H-Pyrrole-2-carbaldehyde (also known as pyrrole-2-carboxaldehyde) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and data.

This compound has the molecular formula and a molecular weight of 95.10 g/mol. It features a pyrrole ring with a formyl group at the 2-position, which contributes to its reactivity and biological activity. The compound is classified as an aryl-aldehyde, and its structure allows for various interactions with biological molecules.

Sources and Synthesis

This compound can be derived from natural sources, including fungi and plants, or synthesized through chemical reactions. The synthesis often involves the condensation of amino acids with sugars under acidic conditions, a process that mimics natural biosynthetic pathways observed in living organisms .

Biological Activities

This compound exhibits several significant biological activities:

1. Antimicrobial Activity

Research indicates that this compound has potent antibacterial properties. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 1 μg/mL . This suggests potential applications in treating bacterial infections.

2. Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have indicated that derivatives of pyrrole compounds can scavenge free radicals effectively, thereby protecting cells from damage .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death .

- Reduction of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound mitigates oxidative stress, which is implicated in various chronic diseases .

- Cytokine Modulation : It alters the expression levels of cytokines involved in inflammation, thereby reducing inflammatory responses in tissues .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Activity : A recent study demonstrated that halogenated derivatives of pyrrole compounds exhibit enhanced activity against bacterial strains compared to their non-halogenated counterparts. Specifically, compounds derived from this compound showed IC50 values below 10 nM against E. coli DNA gyrase .

- Antioxidant Study : Another investigation explored the antioxidant capacity of pyrrole derivatives in cellular models. The results indicated significant reductions in oxidative damage markers when cells were treated with these compounds .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Pyrrole-2-carbaldehyde, and how can its purity be validated?

- Answer : this compound is synthesized via reduction of pyrrole derivatives (e.g., catalytic hydrogenation) or through multicomponent reactions. For instance, a green protocol uses 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and this compound in [BMIM]OH ionic liquid at 75–80°C, yielding 80–85% product . Purity validation employs gas chromatography-mass spectrometry (GC-MS), NMR (1H and 13C), and IR spectroscopy. The compound's logP (0.64) and melting point (50–51°C) serve as key physicochemical benchmarks .

Q. How is this compound characterized spectroscopically?

- Answer : Key spectral data include:

- 1H NMR (CDCl₃): δ 9.58–9.54 (m, 1H, aldehyde proton), 6.28–6.24 (m, pyrrole protons) .

- 13C NMR : δ 179.6 (aldehyde carbon), 110.2–137.8 (pyrrole carbons) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

- Cross-referencing with NIST Standard Reference Data ensures accuracy .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a building block for:

- Schiff bases : Reacts with amines (e.g., 1,2-diaminobenzene) to form mono- and bis-Schiff bases, used in coordination chemistry .

- Heterocycles : Participates in enantioselective synthesis of 5,6-dihydroindolizines via cascade reactions .

- Fused pyrazoloquinolinones : Synthesized via one-pot reactions in ionic liquids .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of pyrrole-fused heterocycles using this compound?

- Answer : Optimization involves:

- Solvent selection : Ionic liquids (e.g., [BMIM]OH) enhance reaction rates and yields compared to traditional solvents .

- Catalyst screening : (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether improves enantioselectivity in indolizine synthesis .

- Temperature control : Reactions at 75–80°C balance yield and decomposition risks .

- Scalability : Pilot studies show scalability to 2 mmol with 85% yield without significant side products .

Q. What contradictions exist in reported data on this compound’s reactivity, and how can they be resolved?

- Answer : Discrepancies arise in:

- Reduction outcomes : Some studies report (1H-pyrrol-2-yl)methanol as the sole product , while others note competing side reactions (e.g., over-reduction). Resolution requires controlled stoichiometry and inert atmospheres.

- LogP variability : Reported logP values differ due to measurement methods (experimental vs. computational). Standardization using NIST reference data is critical .

- Crystallographic data : SHELX refinement may introduce bias; cross-validation with alternative software (e.g., Olex2) is recommended .

Q. What computational tools are suitable for modeling the electronic properties of this compound derivatives?

- Answer :

- DFT calculations : Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in reactivity analysis.

- Molecular docking : AutoDock Vina assesses binding affinity in biological applications (e.g., enzyme inhibition studies).

- Spectroscopic simulations : ACD/Labs or ChemDraw validates NMR/IR data against experimental results .

Q. How does the introduction of substituents (e.g., methyl groups) alter the reactivity of this compound?

- Answer : Methylation at position 1 or 5 (e.g., 1-methyl-1H-pyrrole-2-carboxaldehyde) increases steric hindrance, reducing electrophilicity at the aldehyde group. This shifts reactivity toward nucleophilic aromatic substitution rather than Schiff base formation . Electronic effects from substituents are quantified via Hammett σ values, correlating with reaction rates in heterocycle synthesis .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook and SHELX-refined crystallographic data .

- Contradiction Management : Replicate reactions under standardized conditions and use statistical tools (e.g., ANOVA) to assess reproducibility .

- Green Chemistry : Prioritize ionic liquids or aqueous solvents to align with sustainability goals .

Eigenschaften

IUPAC Name |

1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKGQVFRTSEPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061392 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

216.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.32 [mmHg] | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-29-8 | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068TSM6S6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.